molecular formula C5H10Cl2N2 B14784479 2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine;hydrochloride

2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine;hydrochloride

Cat. No.: B14784479
M. Wt: 169.05 g/mol
InChI Key: YPJOEDBLDBQMHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine;hydrochloride involves the reaction of 3-chloropropene with dimethylamine in the presence of a base . The reaction is typically carried out in a solvent such as carbon tetrachloride or without a solvent at a temperature of 45°C for 45 hours . The reaction equation is as follows:

CH2=CHCH2Cl+(CH3)2NHCH2=CHCH2N(CH3)2+HCl\text{CH}_2=\text{CHCH}_2\text{Cl} + (\text{CH}_3)_2\text{NH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{N}(\text{CH}_3)_2 + \text{HCl} CH2​=CHCH2​Cl+(CH3​)2​NH→CH2​=CHCH2​N(CH3​)2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chlorine atom.

    Addition Reactions: It can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide and solvents such as dichloromethane . The reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield different substituted amines .

Mechanism of Action

The mechanism of action of 2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine;hydrochloride involves its interaction with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities . The specific pathways involved depend on the nature of the reacting species and the reaction conditions .

Properties

Molecular Formula

C5H10Cl2N2

Molecular Weight

169.05 g/mol

IUPAC Name

2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine;hydrochloride

InChI

InChI=1S/C5H9ClN2.ClH/c1-8(2)4-5(6)3-7;/h3-4,7H,1-2H3;1H

InChI Key

YPJOEDBLDBQMHO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=N)Cl.Cl

Origin of Product

United States

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